molecular formula C7H7N3S2 B1435959 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine CAS No. 1859534-24-9

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine

Cat. No. B1435959
M. Wt: 197.3 g/mol
InChI Key: ABQDQHMWVCPVPH-UHFFFAOYSA-N
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Description

The compound “5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine” is a type of organic compound containing a thiazole ring, which is a heterocyclic compound with a ring structure containing both sulfur and nitrogen .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds containing the 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine moiety have been synthesized and evaluated for antimicrobial activities. Abdelhamid et al. (2010) synthesized derivatives incorporating this structure and tested their effectiveness against various microorganisms. The study demonstrates the potential of these compounds in antimicrobial applications (Abdelhamid et al., 2010).

Apoptosis Induction and Anti-infective Properties

Bansal et al. (2020) explored analogs of this compound for their anti-infective and cytotoxic activities. The study found that some derivatives can induce apoptosis in germ cells and possess significant antibacterial and antimalarial properties (Bansal et al., 2020).

Anti-Diabetic Potential

Abbasi et al. (2020) reported on the synthesis of bi-heterocyclic compounds derived from 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine and evaluated them for anti-diabetic potential. These compounds demonstrated potent inhibitory potential against the α-glucosidase enzyme, indicating their potential as anti-diabetic agents (Abbasi et al., 2020).

Fluorescence Studies in Bio-active Compounds

Matwijczuk et al. (2018) conducted a study focusing on the fluorescence effects of compounds similar to 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine. The research highlighted the impact of specific molecular groups on fluorescence, which is significant in developing bioactive fluorescent compounds (Matwijczuk et al., 2018).

Other Synthetic and Biological Applications

Several other studies have explored the synthesis and potential biological applications of compounds containing the 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine structure, indicating a wide range of possible uses in pharmaceutical and chemical research. These include the development of nematicidal and antimicrobial agents, studies in organic synthesis, and the synthesis of biologically active derivatives (Reddy et al., 2010; Schöllkopf, 1979; Thomae et al., 2008).

properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-4-10-5(3-11-4)6-2-9-7(8)12-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQDQHMWVCPVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 2
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 3
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 4
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 5
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 6
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine

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